molecular formula C28H33ClN2O6S B12391413 Bepotastine (tosylate)

Bepotastine (tosylate)

Cat. No.: B12391413
M. Wt: 561.1 g/mol
InChI Key: KQKKAOMHUQPSEP-BOXHHOBZSA-N
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Description

Bepotastine (tosylate) is a second-generation antihistamine primarily used to treat allergic conditions such as allergic rhinitis and urticaria. It is marketed under brand names like Talion and Bepreve. Bepotastine works by selectively inhibiting the histamine H1 receptor, thereby preventing the release of histamine from mast cells and alleviating allergic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bepotastine is synthesized through a series of chemical reactions involving key intermediates. . The reaction conditions typically involve the use of solvents like methanol and catalysts such as palladium on carbon.

Industrial Production Methods

The industrial production of bepotastine besilate involves a wet granulation process using conventional wet granulators. This method is preferred due to its lower equipment requirements and the stability of the final product . The process includes steps like mixing, granulation, drying, and compression to form tablets.

Chemical Reactions Analysis

Types of Reactions

Bepotastine undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogenation reactions where chlorine atoms are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various intermediates like 4-chlorophenylpyridylmethanol and its derivatives, which are crucial for the synthesis of bepotastine .

Scientific Research Applications

Bepotastine has a wide range of scientific research applications:

Mechanism of Action

Bepotastine exerts its effects by selectively antagonizing the histamine H1 receptor. This action prevents the binding of histamine to its receptor, thereby inhibiting the cascade of allergic reactions. Additionally, bepotastine stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, reducing tissue damage and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another second-generation antihistamine used for similar indications.

    Loratadine: Known for its non-sedating properties and long duration of action.

    Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.

Uniqueness

Bepotastine is unique due to its rapid onset of action and minimal systemic absorption when used as an ophthalmic solution. It also has a high bioavailability and a favorable safety profile, making it suitable for both oral and topical administration .

Properties

Molecular Formula

C28H33ClN2O6S

Molecular Weight

561.1 g/mol

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1

InChI Key

KQKKAOMHUQPSEP-BOXHHOBZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Origin of Product

United States

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